molecular formula C8H12ClN B13580781 (1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptanehydrochloride

(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptanehydrochloride

Cat. No.: B13580781
M. Wt: 157.64 g/mol
InChI Key: CKIKMWZHVNJXGL-HNPMAXIBSA-N
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Description

(1R,3S,4S)-3-ethynyl-2-azabicyclo[221]heptane hydrochloride is a chemical compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the cyclization of a suitable precursor under specific conditions to form the bicyclic structure. The ethynyl group is then introduced through a subsequent reaction, often involving a palladium-catalyzed coupling reaction.

Industrial Production Methods

In an industrial setting, the production of (1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various binding interactions, influencing the activity of enzymes or receptors. The bicyclic structure provides a rigid framework that can enhance binding specificity and potency.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane hydrochloride is unique due to its bicyclic structure and the presence of an ethynyl group. This combination provides distinct chemical properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C8H12ClN

Molecular Weight

157.64 g/mol

IUPAC Name

(1R,3S,4S)-3-ethynyl-2-azabicyclo[2.2.1]heptane;hydrochloride

InChI

InChI=1S/C8H11N.ClH/c1-2-8-6-3-4-7(5-6)9-8;/h1,6-9H,3-5H2;1H/t6-,7+,8+;/m0./s1

InChI Key

CKIKMWZHVNJXGL-HNPMAXIBSA-N

Isomeric SMILES

C#C[C@@H]1[C@H]2CC[C@H](C2)N1.Cl

Canonical SMILES

C#CC1C2CCC(C2)N1.Cl

Origin of Product

United States

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